An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)phenylacetic acid
An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid (CAS No. 1000523-82-9), a fluorinated aromatic carboxylic acid. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information, presents putative synthetic and analytical methodologies based on established chemical principles, and discusses its potential applications in research and development. This guide is intended to serve as a foundational resource for scientists and researchers interested in the properties and potential uses of this and structurally related molecules.
Introduction
2-Methoxy-5-(trifluoromethyl)phenylacetic acid belongs to the class of substituted phenylacetic acids, a scaffold of significant interest in medicinal chemistry and materials science. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring is expected to impart unique electronic and lipophilic properties. The trifluoromethyl group, a well-known bioisostere for a methyl or chloro group, can enhance metabolic stability, binding affinity, and cell membrane permeability of a molecule. The methoxy group, a hydrogen bond acceptor, can influence solubility and molecular interactions. This guide provides a detailed exploration of the known and predicted characteristics of this compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid are not widely available. The information presented below is a combination of data from commercial suppliers and computationally predicted values.
| Property | Value | Source |
| CAS Number | 1000523-82-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₉F₃O₃ | [1][5] |
| Molecular Weight | 234.17 g/mol | [1][5] |
| Physical Form | Solid | [5] |
| Purity | ≥97% (Commercially available) | [5] |
| Calculated LogP | 2.3411 | [1][3] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1][3] |
| Hydrogen Bond Donors | 1 | [1][3] |
| Hydrogen Bond Acceptors | 2 | [1][3] |
| Rotatable Bonds | 3 | [1][3] |
| Melting Point | Not Available | [3] |
| Boiling Point | Not Available | |
| Solubility | Not Available | |
| pKa | Not Available |
Synthesis Methodology
A specific, validated synthesis protocol for 2-Methoxy-5-(trifluoromethyl)phenylacetic acid is not readily found in peer-reviewed literature. However, a plausible and well-established synthetic route can be proposed based on the Willgerodt-Kindler reaction, which is a reliable method for converting aryl ketones into the corresponding phenylacetic acids.[7][8][9]
The proposed two-step synthesis would begin with the corresponding acetophenone, 2-methoxy-5-(trifluoromethyl)acetophenone.
Caption: Proposed two-step synthesis of the target compound.
Synthesis of the Precursor: 2-Methoxy-5-(trifluoromethyl)acetophenone
The synthesis of the starting material, 2-methoxy-5-(trifluoromethyl)acetophenone, is a critical first step. While a specific protocol for this molecule is not available, a general approach involves the Friedel-Crafts acylation of 1-methoxy-4-(trifluoromethyl)benzene.
Experimental Protocol (Proposed):
-
Reaction Setup: To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane, add acetyl chloride (1.1 eq) dropwise.
-
Addition of Substrate: To this mixture, add 1-methoxy-4-(trifluoromethyl)benzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Willgerodt-Kindler Reaction and Hydrolysis
This reaction converts the acetophenone to a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[8][9]
Experimental Protocol (Proposed):
-
Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxy-5-(trifluoromethyl)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq). Heat the mixture to reflux (typically 120-140 °C) for 8-12 hours. The progress of the reaction should be monitored by TLC.
-
Hydrolysis: After cooling, the crude thioamide intermediate can be hydrolyzed directly without purification. Add a solution of sodium hydroxide (e.g., 20% aqueous solution) to the reaction mixture and heat to reflux for an additional 8-10 hours.[9]
-
Isolation and Purification:
-
Cool the reaction mixture and dilute with water.
-
Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any neutral impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude 2-Methoxy-5-(trifluoromethyl)phenylacetic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed for further purification.
-
Caption: Step-by-step workflow for the proposed synthesis.
Spectroscopic Characterization (Predicted)
As experimental spectra are not available, the following are predicted characteristic peaks and patterns based on the structure of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid and data from analogous compounds.
¹H NMR Spectroscopy
-
-COOH Proton: A broad singlet, typically downfield (>10 ppm).
-
Aromatic Protons: Three protons on the phenyl ring, exhibiting complex splitting patterns due to their coupling. Expected chemical shifts would be in the range of 7.0-7.8 ppm. The proton ortho to the carboxylic acid group would likely be the most deshielded.
-
-OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm.
-
-CH₂- Protons: A singlet for the methylene group adjacent to the carboxylic acid, expected around 3.6-3.8 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-COOH): Expected in the range of 175-180 ppm.
-
Aromatic Carbons: Six distinct signals. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The methoxy-substituted carbon will be significantly shielded.
-
Trifluoromethyl Carbon (-CF₃): A quartet with a large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz).
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
Methylene Carbon (-CH₂-): A signal around 40-45 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C-F Stretches: Strong absorptions in the region of 1000-1400 cm⁻¹.
-
C-O Stretch (Aryl Ether): An absorption around 1250 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion (M⁺): A peak at m/z = 234.
-
Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 189.
-
Decarboxylation (-CO₂, 44 Da) is also possible.
-
A prominent peak corresponding to the tropylium ion or a related rearrangement is expected.
-
Analytical Methods
Validated analytical methods for 2-Methoxy-5-(trifluoromethyl)phenylacetic acid have not been published. However, standard methods for the analysis of aromatic carboxylic acids can be readily adapted.[7]
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for purity determination and quantification.
Proposed HPLC Method:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like 0.1% trifluoroacetic acid or formic acid to suppress the ionization of the carboxylic acid group.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should provide good peak shape and resolution from potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility. Silylation is a common derivatization technique for this purpose.[10]
Proposed GC-MS Method (after derivatization):
-
Derivatization: React the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent at elevated temperature.
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of around 100 °C, followed by a ramp to a final temperature of 280-300 °C.
-
Injection: Splitless injection mode.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Applications and Biological Significance
Specific applications or documented biological activity for 2-Methoxy-5-(trifluoromethyl)phenylacetic acid are not prominent in the scientific literature. However, the structural motifs present in this molecule are found in compounds with diverse biological activities. Substituted phenylacetic acids are known to be intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, related fluorinated phenylacetic acids are key intermediates in the synthesis of certain medications.[11]
Given its structure, this compound could be a valuable building block in discovery chemistry programs for:
-
Medicinal Chemistry: As a fragment for library synthesis targeting a wide range of biological targets.
-
Agrochemicals: As a precursor for novel herbicides or pesticides.
-
Materials Science: For the synthesis of polymers or other materials with specific electronic properties.
Safety and Handling
Based on the Safety Data Sheet (SDS) from suppliers, 2-Methoxy-5-(trifluoromethyl)phenylacetic acid is classified as a hazardous substance.[12]
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Recommendations:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
2-Methoxy-5-(trifluoromethyl)phenylacetic acid is a chemical compound with potential for use as a building block in various fields of chemical research and development. While comprehensive experimental data is currently lacking, this guide provides a framework for its synthesis, analysis, and handling based on established chemical principles and data from structurally related compounds. Further research is warranted to fully elucidate its properties and unlock its potential applications.
References
- Zarghi, A., & Arfaei, S. (2011). Chromatographic separations of aromatic carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 843-853.
- Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Rhodium Archive.
- Google Patents. (n.d.). CN103030557A - Method for generating phenylacetate by acetophenone in one step.
- Google Patents. (n.d.). CN103030557B - Method for generating phenylacetate by acetophenone in one step.
- Apollo Scientific. (n.d.). 2-Methoxy-5-(trifluoromethyl)
- CATO Research Chemical Inc. (2023, May 19). SAFETY DATA SHEETS: 2-(2-Methoxy-5-(trifluoromethyl)phenyl)acetic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: (R)-(+)-a-Methoxy-a-(trifluoromethyl)phenylacetic acid.
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Chem-Impex. (n.d.). (R)-(+)-α-Methoxy-a-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]
- Proestos, C., & Komaitis, M. (2008). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-(2-Methoxy-5-(trifluoromethyl)phenyl)acetic acid | 1000523-82-9 [sigmaaldrich.com]
- 5. 2-Methoxy-5-(trifluoromethyl)phenylacetic acid [cymitquimica.com]
- 6. 2-(2-Methoxy-5-(trifluoromethyl)phenyl)acetic acid | 1000523-82-9 [sigmaaldrich.com]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 10. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solved Please interpret this MS spectrum of phenylacetic | Chegg.com [chegg.com]



